
三甲基铝
描述
Trimethylaluminum (TMA) is one of the simplest examples of an organoaluminum compound. Despite its name, it has the formula Al2(CH3)6, as it exists as a dimer. This colorless liquid is pyrophoric and is an industrially important compound .
Synthesis Analysis
TMA is prepared via a two-step process that can be summarized as follows: 2 Al + 6 CH3Cl + 6 Na → Al2(CH3)6 + 6 NaCl . It is the most reactive and volatile among all organoaluminium compounds .Molecular Structure Analysis
In TMA, the Al-C (terminal) and Al-C (bridging) distances are 1.97 and 2.14 Å, respectively. The Al center is tetrahedral .Chemical Reactions Analysis
TMA reacts with certain nucleophilic functional groups on the polymer surface during the first several ALD cycles . The reaction of TMA with water is much faster than with O2 .Physical And Chemical Properties Analysis
TMA is a colorless liquid with a density of 0.752 g/cm3. It has a melting point of 15 °C and a boiling point of 125–130 °C .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Trimethylaluminum (TMA), focusing on six unique fields:
Atomic Layer Deposition (ALD)
Trimethylaluminum is widely used as a precursor in Atomic Layer Deposition (ALD) to form aluminum oxide (Al₂O₃) thin films. ALD is a technique for creating high-quality, conformal thin films with precise thickness control at the atomic level. TMA reacts with water or ozone to deposit Al₂O₃ layers, which are essential in semiconductor manufacturing, protective coatings, and nanotechnology .
Chemical Vapor Deposition (CVD)
In Chemical Vapor Deposition (CVD), TMA is used to deposit aluminum-containing films. This process is crucial for creating materials with specific electrical, thermal, and mechanical properties. TMA’s role in CVD is particularly significant in the production of optoelectronic devices, such as LEDs and laser diodes, where it helps form high-quality AlInGaN quaternary epilayers .
Optoelectronic Materials
In the field of optoelectronics, TMA is used to create materials with specific optical properties. By adjusting the flow rate of TMA in the deposition process, researchers can control the surface morphology and optical properties of AlInGaN films. This is crucial for developing efficient UV and visible light-emitting diodes (LEDs) and laser diodes (LDs) .
Theoretical and Computational Chemistry
Trimethylaluminum is also a subject of theoretical and computational chemistry studies. Researchers use density functional theory (DFT) and other computational methods to investigate the reaction mechanisms of TMA with various reactants, such as ozone. These studies help in understanding the fundamental processes involved in ALD and CVD, leading to the development of better materials and processes .
Thermochemical Studies
TMA is studied for its thermochemical properties, which are important for understanding its behavior in various chemical processes. Researchers investigate the enthalpy and entropy changes associated with TMA’s vaporization and reactions. These studies provide valuable data for optimizing industrial processes that involve TMA .
作用机制
Target of Action
Trimethylaluminum (TMA) is an organoaluminium compound . It primarily targets metal halides and water molecules . The compound is highly reactive, acting as a reducing and alkylating agent .
Mode of Action
TMA exists as a dimer with the formula Al2(CH3)6 . It is pyrophoric, reacting violently with air and water . TMA reacts with many metal halides to install alkyl groups . When combined with gallium trichloride, it gives trimethylgallium . TMA also reacts with aluminium trichloride to give (AlMe2Cl)2 .
Biochemical Pathways
TMA is involved in the production of methylaluminoxane , an activator for Ziegler-Natta catalysts for olefin polymerization . It is also employed as a methylation agent . In the presence of amines, TMA forms adducts R3N-AlMe3 .
Pharmacokinetics
As a pyrophoric compound, TMA reacts violently with air and water, limiting its bioavailability . It is typically handled and stored under inert conditions to prevent unwanted reactions .
Result of Action
The reaction of TMA with metal halides results in the formation of alkyl groups . When TMA reacts with water, it readily hydrolyzes to form aluminium oxides and methane . Under controlled conditions, the reaction can be stopped to give methylaluminoxane .
Action Environment
The reactivity and stability of TMA are heavily influenced by environmental factors. It is pyrophoric and reacts violently with air and water . Therefore, TMA is typically handled and stored under inert conditions to prevent unwanted reactions . Its use in industrial applications, such as the production of polyolefins and semiconductor fabrication, is carried out under controlled conditions .
安全和危害
未来方向
There is growing interest in low-temperature ALD and ALD-inspired processes for newer and more wide-ranging applications, including integration with biological and synthetic polymer structures .
Relevant Papers Several papers have been published on TMA, including studies on its reactions with common organic functional groups , a computer study of the condensed phases and the gas phase dimer , and progress and future directions for atomic layer deposition and ALD-based chemistry .
属性
IUPAC Name |
trimethylalumane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Al/h3*1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRXTDYQLMHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Al | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058787 | |
| Record name | Aluminum, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index] | |
| Record name | Aluminum, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
12.4 [mmHg] | |
| Record name | Trimethylaluminum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylaluminum | |
CAS RN |
75-24-1 | |
| Record name | Trimethylaluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylaluminum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylaluminium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV210LG46J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: TMA reacts with hydroxyl groups on surfaces during ALD, forming Al-O bonds and releasing methane as a byproduct. [, , , ] This self-limiting reaction enables the controlled deposition of thin Al2O3 films. [, , , ]
ANone: TMA acts as a reducing agent, effectively removing native oxides from semiconductor surfaces such as Ge and InGaAs. [, ] This cleaning process is crucial for achieving high-quality interfaces in semiconductor devices. [, ]
ANone: At low temperatures, TMA physisorbs to the ester carbonyl groups of PMMA. [] At elevated temperatures (above 100 °C), TMA reacts with PMMA, forming covalent bonds between the aluminum atom and the oxygen atom of the ester group. [] This interaction can be used to modify the properties of polymers. []
ANone: The molecular formula of TMA is Al(CH3)3. It has a molecular weight of 72.08 g/mol. [, ]
ANone: Infrared (IR) and Raman spectroscopy are commonly used to identify TMA and its reaction products. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy (both 1H, 13C, and 27Al) provides information about the structure and bonding in TMA complexes. [, , ] X-ray photoelectron spectroscopy (XPS) helps analyze the elemental composition and chemical states of TMA-modified surfaces. [, , , ]
ANone: TMA is highly pyrophoric and reacts violently with air and moisture. [, ] Therefore, it must be handled under inert atmosphere conditions. [, ]
ANone: Oxygen contamination increases the decomposition temperature of TMA and can lead to the formation of unwanted aluminum oxide species during deposition processes. [] Maintaining low oxygen levels (below 0.1 ppm) is crucial for controlling TMA decomposition and achieving desired film properties. []
ANone: TMA reacts with water to form partially hydrolyzed TMA (PHT), which can serve as a heterogeneous cocatalyst in olefin polymerization with metallocene complexes. [] PHT activates the metallocene catalyst by abstracting a methyl group, generating a cationic active species for polymerization. []
ANone: TMA acts as a cocatalyst with tridentate bis(imino)pyridinyliron complexes in ethylene polymerization. [] The presence of TMA leads to the formation of highly active catalytic species, enabling the production of polyethylene with controlled molecular weight and narrow dispersity. []
ANone: Density functional theory (DFT) calculations provide insights into the reaction mechanisms, energetics, and structures of TMA complexes and intermediates. [, , ] These calculations are valuable for predicting the stability of reaction products and elucidating reaction pathways. [, , ]
ANone: Molecular modeling helps visualize the interactions between TMA and polymers like PIM-1. [] These simulations predict the formation of stable coordination complexes between TMA and the nitrile groups in PIM-1, providing insights into the mechanism of vapor-phase infiltration. []
ANone: Using alternative aluminum alkoxide precursors, such as aluminum tri-isopropoxide (TIPA) and aluminum tri-sec-butoxide (ATSB), offers advantages in terms of safety and handling compared to TMA. [, ] These precursors exhibit different reactivity and deposition characteristics compared to TMA, affecting the growth rate and properties of the deposited films. [, ]
ANone: TMA has been a crucial component in the development of metalorganic chemical vapor deposition (MOCVD) and ALD techniques for depositing thin films. [, , , , ] Its use has enabled the fabrication of advanced semiconductor devices, high-performance coatings, and various other technological advancements. [, , , , ]
ANone: The study of TMA involves collaborations between chemists, materials scientists, physicists, and engineers. This interdisciplinary research has led to significant advancements in fields such as microelectronics, catalysis, and polymer science. [, , , ] For example, understanding the surface chemistry of TMA on semiconductors is crucial for developing next-generation electronic devices. [, ] Similarly, exploring TMA's interactions with polymers opens up new avenues for designing advanced hybrid materials. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




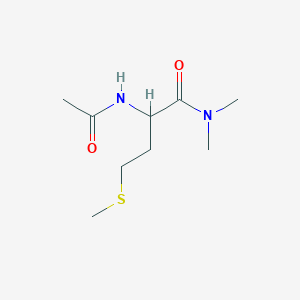
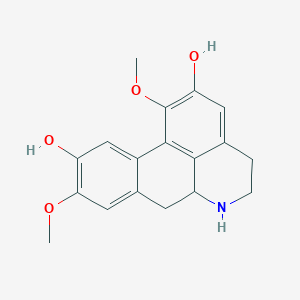
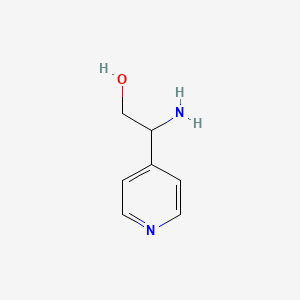
![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)
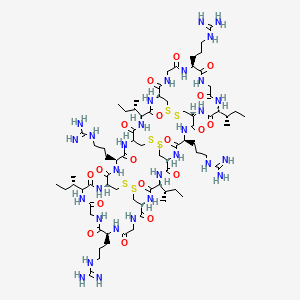


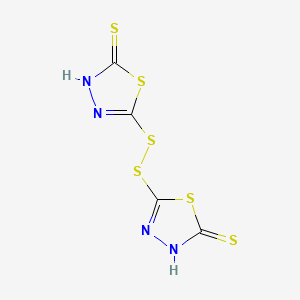
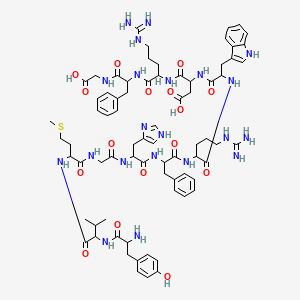

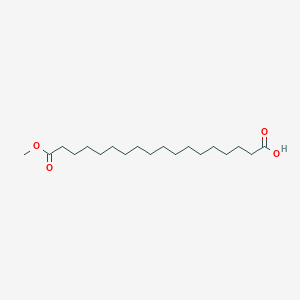
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
